molecular formula C20H19N3O4S B1235324 7-(4-(Phenylsulfonyl)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one CAS No. 112859-12-8

7-(4-(Phenylsulfonyl)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one

Cat. No.: B1235324
CAS No.: 112859-12-8
M. Wt: 397.4 g/mol
InChI Key: PSFRCKHLCWZSJR-UHFFFAOYSA-N
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Description

7-(4-(Phenylsulfonyl)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

112859-12-8

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

7-[4-(benzenesulfonyl)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C20H19N3O4S/c24-20-22-18-13-14-12-15(8-9-17(14)21-19(18)23-20)27-10-4-5-11-28(25,26)16-6-2-1-3-7-16/h1-3,6-9,12-13H,4-5,10-11H2,(H2,21,22,23,24)

InChI Key

PSFRCKHLCWZSJR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2

112859-12-8

Synonyms

2H-Imidazo(4,5-b)quinolin-2-one, 1,3-dihydro-7-(4-(phenylsulfonyl)butoxy)-
7-(4-(phenylsulfonyl)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one
BMY 21638
BMY-21638

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-[[2-nitro-5-[4-(phenylsulfonyl)butoxy]phenyl]methylene]-2,4-imidazolidinedione (4.12 g, 9.1 mmol) in dimethylformamide (125 mL) was hydrogenated at 60 p.s.i. over 10% palladium on charcoal (1.25 g) in a low pressure hydrogenation apparatus. After 18 hours, the mixture was filtered through kieselguhr, the solvent evaporated and the residue dissolved in dimethylformamide (125 mL) and resubjected to hydrogenation over 10% palladium on charcoal (1.2 g). After 4 hours, the mixture was filtered through kieselguhr, concentrated in vacuo and the residue dissolved in refluxing methanol (150 mL). Iodine (2.35 g, 9 mmol) was added and the mixture refluxed for 1 hour, cooled and diluted with 10% sodium thiosulfate solution and 10% potassium carbonate solution. The mixture was stirred for 10 minutes, filtered and the solid washed with water and dried at 90° C. in vacuo. Crystallization from acetonitrile/dimethylformamide/water afforded 7-[4-(phenylsulfonyl)butoxy]-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one as a partial hydrate (1.90 g, 51%), m.p. 258° C. (dec.).
Name
5-[[2-nitro-5-[4-(phenylsulfonyl)butoxy]phenyl]methylene]-2,4-imidazolidinedione
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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